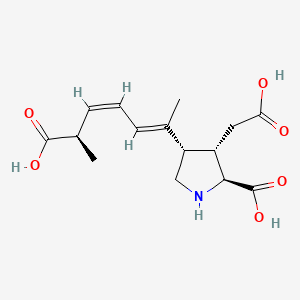

Isodomoic acid F

Description

Structure

3D Structure

Properties

CAS No. |

133005-87-5 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1 |

InChI Key |

VZFRNCSOCOPNDB-LNVQSPMDSA-N |

Isomeric SMILES |

C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Dynamics of Isodomoic Acid F

Environmental and Biological Factors Influencing Production and Isomerization

Biogeochemical Cycling and Fate in Marine Ecosystems

Isodomoic acid F is a geometric isomer of domoic acid, a potent neurotoxin produced by certain marine diatoms. nih.govresearchgate.net The biogeochemical cycling and ultimate fate of this compound are intrinsically linked to the production and transformation of its parent compound, domoic acid. While much of the research has focused on domoic acid, the study of its isomers is crucial for a complete understanding of the ecological impact of amnesic shellfish poisoning (ASP) toxins.

The primary producers of the precursor domoic acid are diatoms of the genus Pseudo-nitzschia and some species of Nitzschia. noaa.govresearchgate.net Domoic acid is released into the water column during blooms of these algae, particularly during the stationary or senescent phases of the bloom. noaa.govresearchgate.net Once dissolved in seawater, domoic acid undergoes photochemical transformation. Exposure to sunlight, specifically UV radiation, causes the isomerization of domoic acid, yielding a series of geometric isomers, including this compound, as well as Isodomoic acids D and E. researchgate.net This photolysis can be replicated in laboratory settings and is considered a key pathway for the formation of these isomers in the marine environment. researchgate.net

The biogeochemical journey of this compound is influenced by several physical, chemical, and biological processes in the ocean.

Key Processes in the Biogeochemical Cycle of this compound

| Process | Description | Research Findings |

| Formation | Isomerization of domoic acid | This compound, along with isomers D and E, is formed through the photolysis of domoic acid when exposed to UV light in seawater. researchgate.net |

| Particle Adsorption | Interaction with and attachment to suspended particles | Studies on the adsorption of domoic acid and its isomers onto various particles (natural seawater particles, clay minerals, humic acid) have been conducted. uncw.edu While domoic acid shows some affinity for adsorption, its geometrical isomers, including this compound, are more hydrophilic and exhibit negligible adsorption. uncw.edu This suggests that particle sinking is not a significant removal mechanism for this compound from the water column. uncw.edu |

| Metal Chelation | Formation of complexes with dissolved trace metals | Research has shown that Isodomoic acids E and F form complexes with iron (Fe) and copper (Cu). uncw.edu This interaction is significant as it may affect the bioavailability of these essential trace metals for phytoplankton and influence the overall toxicity of the water. uncw.edu |

| Biological Degradation | Breakdown by marine bacteria | While direct studies on this compound are limited, bacterial degradation is a known fate for domoic acid in the water column and in the digestive systems of some mollusks. researchgate.net It is likely that this compound is also subject to microbial degradation. |

| Trophic Transfer | Accumulation in marine organisms | This compound has been isolated from shellfish, such as the blue mussel (Mytilus edulis), that have consumed toxin-producing phytoplankton. researchgate.netscienceasia.org This demonstrates its entry into the marine food web. Much of the domoic acid from decaying diatoms is released into the water column, but a portion is consumed by grazers, facilitating toxin transfer. researchgate.net |

The fate of this compound in marine ecosystems involves its transfer through the food web and its eventual degradation. Filter-feeding organisms like bivalve mollusks ingest Pseudo-nitzschia cells and can accumulate domoic acid and its isomers, including this compound. researchgate.netresearchgate.net Although it is detected in contaminated shellfish, it is typically a secondary component compared to domoic acid. mdpi.com The primary fate for dissolved this compound appears to be degradation within the water column, either through continued photochemical processes or by marine bacteria. researchgate.net Its low particle reactivity suggests it remains primarily in the dissolved phase until it is degraded or taken up by organisms. uncw.edu

Synthetic Methodologies and Chemical Derivatization of Isodomoic Acid F

Total Synthesis Strategies for Isodomoic Acid F

The first total synthesis of (–)-Isodomoic Acid F was a key achievement in the field of marine natural product synthesis. rsc.org This endeavor highlighted a strategy that could be generalized for other members of the amnesic shellfish toxin family. dfo-mpo.gc.carsc.org The core of the strategy involves the late-stage introduction of the characteristic side chain, allowing for a convergent and flexible approach. rsc.org

The control of stereochemistry is paramount in the synthesis of kainoid amino acids due to the presence of multiple contiguous stereocenters on the pyrrolidine (B122466) ring. The total synthesis of (–)-Isodomoic Acid F achieves this control through an asymmetric dearomatizing cyclization. rsc.orgresearchgate.net This key step utilizes a chiral lithium amide base to enantioselectively deprotonate an achiral N-benzylbenzamide precursor. researchgate.netrsc.org The resulting configurationally defined organolithium intermediate then undergoes a spontaneous and highly diastereoselective cyclization to form a bicyclic isoindolone. rsc.orgnih.gov This reaction establishes the crucial relative and absolute stereochemistry of the pyrrolidine core, which is carried through the subsequent steps of the synthesis.

The power of this asymmetric dearomatizing cyclization lies in its ability to convert a simple, flat aromatic precursor into a complex, three-dimensional structure with high enantiomeric excess. nih.gov The stereochemical outcome is dictated by the chirality of the lithium amide base used in the initial deprotonation step. rsc.org This method represents a powerful application of substrate control in asymmetric synthesis, where a temporary chiral auxiliary (the lithium amide) directs the formation of multiple stereocenters.

The synthesis of this compound is characterized by several powerful and elegant reaction methodologies.

Dearomatizing Anionic Cyclization: This is the foundational reaction in the synthetic sequence. rsc.org It involves the treatment of an N-benzyl-N-cumyl anisamidetype substrate with a chiral lithium amide. researchgate.net This initiates an enantioselective deprotonation at the benzylic position, followed by a spontaneous dearomatizing cyclization of the resulting organolithium species onto the phenyl ring. rsc.orgacs.org The process yields a partially saturated isoindolone, which serves as a key building block for the kainoid skeleton. researchgate.netrsc.org This transformation is highly efficient for creating molecular complexity from simple aromatic starting materials. nih.gov

Table 1: Key Steps in the Total Synthesis of (-)-Isodomoic Acid F

| Step | Reaction Type | Key Reagents/Conditions | Purpose | Citation(s) |

| 1 | Asymmetric Dearomatizing Cyclization | Chiral Lithium Amide Base | Constructs the chiral pyrrolidine core with defined stereochemistry from an achiral aromatic precursor. | rsc.orgresearchgate.netrsc.org |

| 2 | Oxidative Cleavage & Manipulation | RuO₄, Baeyer-Villiger Oxidation | Breaks down the aromatic ring remnant to form the necessary carboxylic acid side chains of the kainoid structure. | rsc.org |

| 3 | Alkyne Formation | Seyferth-Gilbert Homologation | Installs an alkyne handle on the pyrrolidine core, creating a versatile intermediate for side-chain installation. | rsc.org |

| 4 | Stannylcupration | (tributylstannyl)cuprate | Adds a stannyl (B1234572) group across the alkyne to stereoselectively form a vinylstannane. | rsc.org |

| 5 | Stille Cross-Coupling | Pd Catalyst, Vinyl Iodide | Couples the vinylstannane with the side-chain fragment to form the complete carbon skeleton of this compound. | rsc.orgrsc.org |

| 6 | Deprotection | LiOH, then acid | Removes protecting groups to yield the final natural product, (–)-Isodomoic Acid F. | rsc.org |

Stereoselective Approaches and Asymmetric Synthesis

Chemoenzymatic Synthesis of this compound Precursors and Intermediates

While the total synthesis of this compound has been achieved through purely chemical means, chemoenzymatic strategies offer a promising alternative for the synthesis of its precursors and the broader kainoid family. rsc.org These approaches combine the selectivity of enzymes with the practicality of chemical reactions. nih.gov

Rational Design and Synthesis of this compound Analogues for Research Applications

The development of a flexible total synthesis for this compound is not only significant for obtaining the natural product itself but also for enabling the rational design and synthesis of analogues for research. rsc.org Such analogues are invaluable tools for studying the structure-activity relationships of kainoid neurotoxins at glutamate (B1630785) receptors.

The synthetic strategy reported by Clayden and coworkers is particularly well-suited for this purpose. rsc.org The use of a common alkynylpyrrolidine intermediate allows for the late-stage introduction of various side chains through cross-coupling reactions. rsc.orgrsc.org By simply altering the structure of the coupling partner, a wide array of analogues with modified side chains can be synthesized. This approach facilitates a systematic exploration of how changes in the side chain's length, geometry, and functionality affect biological activity.

Furthermore, chemoenzymatic methods also provide a powerful platform for generating novel analogues. rsc.org By feeding chemically synthesized, non-natural linear substrates to the DabC cyclase, researchers have created new, unnatural isodomoic acid derivatives that would be difficult to access through traditional synthesis. rsc.org This approach has already been used to prepare analogues with varied substitutions at the terminus of the side chain, providing new insights into the structural requirements for toxicity. rsc.org

Receptor Pharmacology and Molecular Mechanisms of Isodomoic Acid F Activity

Interaction with Ionotropic Glutamate (B1630785) Receptors (iGluRs)

Isodomoic acid F, along with its parent compound domoic acid and other isomers, exerts its neuroexcitatory effects by activating both kainate (KA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net

Kainate Receptor (KAR) Binding Affinity and Functional Potency

Studies on rat synaptosomal membranes have demonstrated that this compound is a potent inhibitor of [³H]-kainic acid binding to kainate receptors. researchgate.net Among the isomers D, E, and F, this compound exhibits the highest potency with an IC₅₀ value of 120 ± 33 nM. researchgate.net In comparison, isodomoic acids E and D show significantly lower affinity, being 233- and 279-fold less potent than domoic acid, respectively. researchgate.net Research indicates that isodomoic acids D, E, and F have a 5 to 280-fold lower affinity for high-affinity kainate binding sites in the rat brain compared to domoic acid. nih.gov The seizurogenic (seizure-inducing) potency of this compound has been found to correlate closely with its binding affinity at kainate receptors. nih.govresearchgate.net

AMPA Receptor (AMPAR) Interactions and Ligand Displacement Studies

This compound also interacts with AMPA receptors, albeit with lower affinity compared to its interaction with kainate receptors. researchgate.netresearchgate.net Radioligand displacement studies have shown that this compound, along with domoic acid and other isomers, can inhibit the binding of [³H]-AMPA to AMPA receptors in a concentration-dependent manner. researchgate.net this compound exhibits moderate affinity for a single site on the AMPA receptor, with a reported IC₅₀ value of 14 ± 3 µM. researchgate.net Another study reported a similar IC₅₀ value of 12 µM for this compound at AMPA receptors. researchgate.net The rank order of seizurogenic potency among the isomers also correlates with their AMPA receptor affinity. researchgate.net This suggests that the neuroexcitatory effects of this compound involve both KA and AMPA receptors. researchgate.net

Comparative Receptor Selectivity Profiles of this compound with Other Kainoids

In general, kainoids, including this compound, exhibit a higher affinity and potency for kainate receptors compared to AMPA receptors. nih.gov The affinity of this compound for kainate receptors is significantly higher than that of isomers D and E. researchgate.net While domoic acid itself is a potent agonist at all kainate receptor subtypes (GluK1-5), the selectivity profiles of its isomers are less well-characterized. mcgill.ca The varying affinities of the different isodomoic acid isomers for both kainate and AMPA receptors highlight the importance of the side chain's stereochemistry in determining receptor interaction and selectivity. nih.govacs.org

Structure-Activity Relationship (SAR) Analysis of this compound

The structure-activity relationship (SAR) of isodomoic acids helps to understand how their chemical structure influences their biological activity. studysmarter.co.uk The specific configuration of the double bonds in the side chain of these molecules is a critical determinant of their receptor binding affinity and functional potency. nih.govresearchgate.net

Correlation of Specific Structural Conformations with Receptor Binding and Activity

This compound possesses an (E,Z) configuration in its hexadienyl side chain. researchgate.net This specific geometric arrangement is crucial for its interaction with glutamate receptors. Studies comparing various isodomoic acid isomers have revealed that the (E)-configuration at certain positions can significantly influence potency. nih.govresearchgate.net For instance, the seizurogenic potency of this compound is closely correlated with its affinities at both KA and AMPA receptors, a link that is weaker for isomers with different configurations like isodomoic acid D (Z,Z) and E (E,E). nih.govresearchgate.net This highlights that specific spatial arrangements of the side chain are necessary for optimal interaction with the receptor binding pocket.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational modeling and molecular dynamics simulations have been employed to further elucidate the relationship between the structural conformation of isodomoic acid isomers and their functional potency. nih.govresearchgate.netstanford.edu These computational approaches can model the interaction between the ligand (this compound) and the receptor at an atomic level. nih.govdiva-portal.org Molecular modeling of the binding of domoic acid and its isomers to the GluK2 kainate receptor has shown results that closely match the rank order of potency and binding data observed in experimental studies. nih.govresearchgate.net For example, molecular dynamics simulations have suggested that the (Z,Z) configuration of isodomoic acid D leads to steric clashes within the GluK2 ligand-binding domain, which could explain its reduced affinity compared to other isomers. vulcanchem.com These simulations provide a foundation for future work in modeling AMPA and KA receptor interactions. nih.govresearchgate.net

Comparative SAR of this compound Isomers (e.g., D, E, F)

The biological activity of domoic acid and its isomers is intrinsically linked to their three-dimensional structure and how they interact with glutamate receptors, particularly kainate (KA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov Isomers of domoic acid, such as isodomoic acids D, E, and F, are geometric isomers that differ in the configuration of the double bonds in the side chain. cdnsciencepub.com These structural nuances lead to significant differences in their pharmacological profiles.

This compound features an E-configuration at the C1' double bond. nih.gov Radioligand displacement studies have revealed that the seizurogenic potency of this compound shows a strong correlation with its binding affinities for both KA and AMPA receptors. nih.govresearchgate.net In contrast, isodomoic acid D (with a Z-configuration) and isodomoic acid E (also with an E-configuration but differing from F at another position) are considerably weaker displacers at these receptors and exhibit lower seizurogenic potencies. nih.govresearchgate.net For instance, isodomoic acid D has been shown to be approximately ten times less potent than this compound. nih.gov

The affinity for AMPA receptors appears to be a critical factor in determining the functional potency of these isomers. nih.gov Studies comparing the inhibition constants (Kᵢ) or IC₅₀ values at AMPA receptors highlight the superior affinity of this compound compared to its D and E counterparts. While some earlier reports suggested the activity of isomers D, E, and F were roughly similar, more detailed binding assays have clarified these differences. unesco.orgvliz.beresearchgate.net The geometry of the side chain is crucial; a Z-geometry at the C1'-alkene, as seen in the highly potent domoic acid, is considered optimal for extending the side chain into the binding cleft of the receptor. acs.org The E-geometry in isomers like isodomoic acid E results in a significant loss of potency. acs.org

Molecular modeling studies have supported these experimental findings, with computational results closely matching the observed rank order of potency and receptor binding data among the isomers. nih.gov

Interactive Data Table: Comparative AMPA Receptor Binding Affinities of Isodomoic Acid Isomers

| Compound | IC₅₀ (µM) [Reference Study 1] | IC₅₀ (µM) [Reference Study 2] | Side Chain Configuration |

| Isodomoic Acid D | 17 | 53 | Z, E |

| Isodomoic Acid E | 32 | 300 | E, Z |

| This compound | 12 | 14 | E, E |

| Data sourced from Hampson et al., 1992 and Sawant et al., 2010 as cited in researchgate.net. |

Cellular and Subcellular Mechanistic Investigations (in vitro, non-human models)

The neurotoxic effects of this compound, like its parent compound domoic acid, are mediated through its interaction with excitatory amino acid receptors. nih.gov In vitro studies using non-human models, such as rodent brain slices and primary neuronal cultures, have been instrumental in dissecting the cellular and molecular cascades initiated by these kainoids. core.ac.uknih.gov While much of the specific research has focused on domoic acid, the findings provide a foundational framework for understanding the mechanisms of its isomers.

Electrophysiological Characterization of Neuronal Responses

Specific electrophysiological studies exclusively focused on this compound are limited. However, the characterization of domoic acid provides strong inferential evidence for the likely effects of this compound. Domoic acid is a potent neurotoxin that acts on ionotropic glutamate receptors (iGluRs). nih.govnih.gov

Electrophysiological recordings from in vitro preparations, such as submerged and perfused hippocampal slices from adult rats, are a viable tool for detecting and characterizing the activity of these compounds. fao.org In these models, domoic acid application leads to a rapid and reversible increase in the amplitude of the orthodromic population spike in the CA1 region. fao.org This indicates a potent excitatory effect and neuronal hyperexcitability. umich.edu The action of domoic acid is more potent than that of kainic acid itself. nih.gov

The primary mechanism involves the activation of kainate receptors, which leads to depolarization and the release of glutamate. nih.gov This, in turn, can activate NMDA receptors, contributing synergistically to the excitotoxicity. core.ac.uknih.gov A key feature of domoic acid's action is that it prevents the rapid desensitization of the receptor channel, leading to prolonged neuronal excitation. nih.govnih.gov Given that this compound is a potent agonist at kainate and AMPA receptors, it is expected to produce similar electrophysiological responses, inducing neuronal hyperexcitability in in vitro models. nih.govresearchgate.net The magnitude of this response would be proportional to its receptor affinity relative to other isomers.

Intracellular Signaling Pathways Modulated by this compound (e.g., Ca2+ Flux)

The neurotoxicity of kainoids like this compound is ultimately driven by disturbances in intracellular signaling, with calcium (Ca²⁺) homeostasis being a central point of disruption. nih.gov As an analogue of glutamate, domoic acid and its isomers bind to and activate ionotropic glutamate receptors, which function as ligand-gated ion channels. nih.gov

Activation of kainate and AMPA receptors by an agonist such as this compound directly allows the influx of cations, including Na⁺ and Ca²⁺, into the neuron. umich.edu The persistent activation of these receptors leads to a sustained elevation of intracellular calcium levels ([Ca²⁺]i). nih.gov This initial influx is further amplified by the depolarization-induced opening of voltage-dependent Ca²⁺ channels and the subsequent activation of NMDA receptors, which are also highly permeable to Ca²⁺. nih.gov

This excessive and prolonged increase in intracellular Ca²⁺ is highly toxic and triggers a cascade of detrimental downstream signaling pathways. nih.gov These include:

Activation of enzymes: The high calcium levels activate various enzymes such as phospholipases, proteases (like calpains), protein kinases, and nitric oxide synthases. nih.gov

Mitochondrial dysfunction: Calcium overload can damage mitochondria, impairing oxidative phosphorylation and cellular energy production. nih.gov

Generation of reactive oxygen species: The disruption of normal cellular processes leads to oxidative stress and the formation of free radicals. nih.gov

These events collectively contribute to the excitotoxic neuronal injury and cell death observed in in vitro models, such as primary cultures of rodent cerebellar granule cells. core.ac.uknih.govumich.edu Therefore, the primary intracellular mechanism of this compound is its ability, as a potent glutamate receptor agonist, to induce a pathological influx of Ca²⁺, initiating these neurotoxic signaling cascades. nih.govnih.gov

Advanced Analytical Techniques for Isodomoic Acid F Research

Chromatographic Methods for Isomer Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Isodomoic acid F, allowing for its separation from a complex matrix of related compounds. The structural similarity among domoic acid isomers presents a significant analytical challenge, requiring high-resolution methods for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the analysis of domoic acid and its isomers, including this compound. aesan.gob.es This technique leverages the strong UV absorbance of these compounds at approximately 242 nm, which is characteristic of their conjugated diene structure. researchgate.netresearchgate.net

Initial research demonstrated that reversed-phase HPLC could successfully separate domoic acid and several of its isomers from aqueous extracts of shellfish tissue. researchgate.net The use of a diode array detector (DAD) allows for the acquisition of the full UV spectrum of each eluting peak, providing unequivocal identification based on both retention time and the characteristic absorption spectrum. researchgate.net Methodological refinements, such as the use of microbore columns, have led to rapid and sensitive assays capable of detecting domoic acid at levels as low as 0.3 ng. researchgate.net

For routine monitoring, a standardized HPLC-UV method often involves a single-step extraction with 50% aqueous methanol, followed by a selective clean-up and preconcentration step using strong anion exchange (SAX) solid-phase extraction (SPE). aesan.gob.esrivm.nl This sample preparation is crucial for creating chromatograms free from interferences, which is particularly important when analyzing complex matrices like shellfish tissue. rivm.nl The stability of extracts and high recovery rates are notable advantages of these optimized procedures. rivm.nl While both isocratic and gradient elution methods can be employed, the choice depends on the specific separation requirements. aesan.gob.escanada.ca

Table 1: HPLC-UV Method Parameters for Domoic Acid Isomer Analysis

| Parameter | Description | Reference |

| Detection Wavelength | 242 nm (characteristic λmax for domoic acid and its isomers) | aesan.gob.esresearchgate.net |

| Mobile Phase | Aqueous acetonitrile (B52724) with 0.1% v/v trifluoroacetic acid | researchgate.net |

| Extraction Solvent | 50% aqueous methanol | aesan.gob.esrivm.nl |

| Clean-up | Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) | rivm.nl |

| Detection Limit | As low as 0.3 ng for domoic acid | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the sensitive and selective determination of this compound and other domoic acid isomers. researchgate.net This technique offers significant advantages over HPLC-UV, particularly in its ability to provide structural information and high selectivity, which minimizes the need for extensive sample cleanup to remove matrix interferences. researchgate.netnih.gov

In LC-MS/MS analysis, the separation of isomers is achieved using a chromatographic column, often a C18 reversed-phase column, followed by detection with a mass spectrometer. canada.ca The mass spectrometer is typically operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (for domoic acid and its isomers, m/z 312) is selected and fragmented to produce characteristic product ions (m/z 266, 248, 220). canada.canih.gov This high degree of specificity allows for the confident identification and quantification of analytes even at very low concentrations. nih.gov

The development of LC-MS/MS methods has enabled the simultaneous analysis of multiple classes of marine biotoxins in a single run. cabidigitallibrary.org For domoic acid and its isomers, methods have been validated for various matrices, including shellfish tissue, plasma, and urine. nih.govcabidigitallibrary.org For instance, a validated method for plasma and urine demonstrated a lower limit of quantification (LLOQ) of 0.31 ng/mL in plasma and 7.8 ng/mL in urine, showcasing the exceptional sensitivity of the technique. nih.gov The use of an internal standard, such as tetrahydrodomoic acid, is often incorporated to control for matrix effects and other sources of variability. nih.gov

Table 2: LC-MS/MS Parameters for Domoic Acid Isomer Analysis

| Parameter | Description | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | canada.ca |

| Detection Mode | Selected Reaction Monitoring (SRM) | canada.ca |

| Precursor Ion (m/z) | 312 [M+H]⁺ | canada.ca |

| Product Ions (m/z) | 266, 248, 220 | nih.gov |

| Mobile Phase | Water and acetonitrile with formic acid | canada.cacabidigitallibrary.org |

| Column | C18 reversed-phase | canada.ca |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) represents a powerful alternative to HPLC for the separation of domoic acid and its isomers. researchgate.net This technique separates molecules based on their electrophoretic mobility in a narrow, buffer-filled capillary. Key advantages of CE include high separation efficiency, short analysis times, and automation. sciex.com

Several modes of CE have been applied to domoic acid analysis, including Capillary Zone Electrophoresis (CZE) and Capillary Electrochromatography (CEC). researchgate.net In CZE, separation occurs in an open capillary, and analytes are separated into bands based on their charge-to-mass ratio and the electroosmotic flow. For domoic acid, both acidic and basic buffer systems can be used, with borate (B1201080) or phosphate (B84403) buffers at a pH of around 9 providing high performance. researchgate.net

Capillary Electrochromatography combines the features of HPLC and CE, utilizing a stationary phase within the capillary to provide additional selectivity based on chromatographic interactions. researchgate.net For instance, using a C18 reversed-phase column in CEC with a mobile phase of phosphate buffer and acetonitrile has been shown to successfully separate domoic acid from other compounds in spiked razor clam samples. researchgate.net The coupling of CE with sensitive detection methods, such as on-column laser-induced fluorescence (LIF), can further enhance its analytical capabilities. sciex.com

Spectroscopic Characterization (e.g., NMR, UV-Vis) for Structural Confirmation

Spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's chemical structure, including its connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of domoic acid isomers. vulcanchem.comnih.gov Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule, allowing for the determination of its complete structure. nih.gov The identification of Isodomoic acids E and F, for example, was achieved through spectroscopic analysis, including NMR. researchgate.net

UV-Vis spectroscopy is a simpler but still valuable tool for the characterization of this compound. researchgate.net The conjugated diene system in the side chain of domoic acid and its isomers gives rise to a strong UV absorption maximum around 242-244 nm. researchgate.netvulcanchem.com While the λmax values for the different isomers are very similar, slight shifts can be observed. For this compound, the reported λmax is 243 nm. researchgate.net This characteristic absorbance is the basis for HPLC-UV detection and can be used to estimate the concentration of the toxin in solution, given a known molar absorption coefficient. researchgate.net

Table 3: Spectroscopic Data for Domoic Acid Isomers

| Compound | UV λmax (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Domoic Acid | 242 - 243 | 26,035 - 26,300 | researchgate.netcanada.ca |

| Isodomoic Acid D | 243 - 244 | ~26,000 | researchgate.netcanada.ca |

| Isodomoic Acid E | 240 - 241 | ~26,000 | researchgate.netcanada.ca |

| This compound | 243 | Not explicitly stated for F, but similar to other isomers | researchgate.net |

Receptor-Based Assays for Functional Analysis

Receptor-based assays are critical for understanding the biological activity of this compound. These functional assays measure the interaction of the toxin with its molecular targets, primarily glutamate (B1630785) receptors, providing insights into its potential toxicity.

Radioligand Displacement Assays for Receptor Binding

Radioligand displacement assays are a standard method for determining the binding affinity of a compound for a specific receptor. eurofinsdiscovery.com These assays are competitive, measuring the ability of an unlabeled compound, such as this compound, to displace a radiolabeled ligand from its receptor binding site. giffordbioscience.com

For domoic acid and its isomers, these assays typically utilize glutamate receptors, such as the kainate (KA) and AMPA receptors, which are known targets of domoic acid. researchgate.net The assay often employs a radiolabeled form of a known glutamate receptor agonist, like [³H]-kainic acid, and receptor preparations from sources like rat cerebrum or recombinant cell lines expressing specific receptor subtypes (e.g., GluR6). researchgate.netresearchgate.net

Studies using radioligand displacement assays have shown that the binding affinities of domoic acid isomers can vary significantly. researchgate.net Research has indicated that the seizurogenic potency of this compound correlates well with its binding affinities at both KA and AMPA receptors. researchgate.net In one study, this compound was found to be a more potent displacer at these receptors compared to Isodomoic acids D and E, which aligns with its observed functional potency. researchgate.net These findings highlight the importance of the specific geometric configuration of the side chain in determining the molecule's interaction with its receptor targets.

Table 4: Principles of Radioligand Displacement Assay for this compound

| Component | Role | Example | Reference |

| Receptor Source | Provides the target for binding | Rat cerebrum membranes, Recombinant GluR6 receptors | researchgate.netresearchgate.net |

| Radioligand | Labeled molecule that binds to the receptor | [³H]-Kainic acid | researchgate.netiaea.org |

| Competitor | Unlabeled compound to be tested | This compound | researchgate.net |

| Outcome | Measures the concentration of the competitor required to displace 50% of the radioligand (IC₅₀), from which the binding affinity (Ki) is calculated. | giffordbioscience.com |

In Vitro Neurophysiological Assays

In vitro neurophysiological assays are crucial for elucidating the mechanisms of action of neurotoxins like this compound. These studies primarily focus on the interaction of the toxin with specific neuronal receptors to understand its potency and functional effects at a cellular level.

Detailed research has utilized radioligand displacement studies to assess the binding affinities of this compound and its related isomers at different types of glutamate receptors. nih.gov In one key study, the binding affinities of Isodomoic acids D, E, and F were evaluated at heterogeneous populations of kainate (KA) receptors from rat cerebrum. nih.gov Additionally, the binding affinities for all six isomers (Isodomoic acid A through F) were assessed at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

The findings from these assays reveal a strong correlation between the chemical structure of this compound and its neurophysiological activity. The seizurogenic potency of this compound, which possesses an E-configuration in its side chain, closely corresponds with its high binding affinity at both KA and AMPA receptors. nih.gov This is in contrast to Isodomoic acids D and E, which exhibit significantly lower seizurogenic potencies and are weak displacers at these receptors. nih.gov Notably, this compound was found to be approximately ten times more potent than Isodomoic acid D. nih.gov

To complement these in vitro findings, molecular modeling has been employed as an in silico tool. nih.gov The modeling results have successfully matched the observed rank order of potency and binding affinity data, providing further insight into the structural requirements for potent interactions with non-NMDA ionotropic glutamate receptors. nih.gov While direct studies on this compound are specific, broader in vitro research on domoic acid analogues using preparations like hippocampal slices shows that dendritic processes are preferential early targets for excitotoxicity. nih.gov

Table 1: Comparative In Vitro Activity of Isodomoic Acid Isomers This interactive table summarizes the relationship between the chemical structure and the neurophysiological activity of this compound compared to its D and E isomers, based on data from radioligand displacement assays and functional studies.

| Compound | Side Chain Configuration | Relative Seizurogenic Potency | Binding Affinity (KA and AMPA Receptors) |

|---|---|---|---|

| This compound | E-configuration | High | Strong nih.gov |

| Isodomoic acid D | Z-configuration | Low | Weak nih.gov |

| Isodomoic acid E | E-configuration | Low | Weak nih.gov |

Emerging Technologies for Enhanced Sensitivity and Specificity

The detection and quantification of this compound are often performed as part of a broader analysis of domoic acid and its isomers. mdpi.comcsic.es While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common regulatory method, research continues to drive the development of emerging technologies aimed at improving sensitivity, specificity, and speed of analysis. mdpi.comrivm.nlissc.org

Advanced Chromatographic and Spectrometric Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is increasingly applied for the detection of domoic acid and its isomers, offering higher sensitivity and specificity than traditional HPLC-UV methods. mdpi.com The continuous evolution of mass spectrometry, including high-resolution mass spectrometry (HRMS), further enhances the ability to differentiate and accurately quantify structurally similar isomers like this compound within complex sample matrices such as shellfish tissue. mdpi.comcsic.es

Biosensors and Immunoassays: A significant area of development is in the field of biosensors. mdpi.com The creation of rapid and low-cost fluorescent biosensors and competitive enzyme-linked immunosorbent assays (ELISAs) for marine biotoxins presents a promising avenue for screening. mdpi.comnih.gov While often developed for the parent compound, domoic acid, these platforms could be adapted for the specific and sensitive detection of its various isomers.

Other Novel Techniques:

Capillary Electrophoresis (CE): This technique has been successfully used for the analysis of domoic acid isomers. mdpi.com CE offers very high separation efficiency, which is advantageous for resolving closely related chemical structures like the various isodomoic acids. mdpi.com

Surface-Enhanced Raman Scattering (SERS): SERS has been identified as a new and emerging method for the detection of domoic acid. mdpi.com Although it offers the potential for rapid analysis with minimal sample preparation, its current applications are limited by lower sensitivity and accuracy compared to established chromatographic and immunological techniques. mdpi.com

Table 2: Overview of Emerging Analytical Technologies for Isomer Detection This interactive table provides a comparison of emerging technologies applicable to the analysis of this compound and other related marine biotoxins.

| Technology | Analytical Principle | Potential Advantages | Current Limitations |

|---|---|---|---|

| Advanced LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and specificity; provides structural confirmation. mdpi.com | High equipment cost and complexity. |

| Biosensors | Utilizes a biological recognition element (e.g., antibody) coupled to a signal transducer. | Enables rapid, portable, and low-cost screening. mdpi.com | Requires development of specific recognition elements for each target isomer. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field within a narrow capillary. | Exceptional separation efficiency for isomers; requires small sample volumes. mdpi.com | May have lower robustness for complex matrices compared to HPLC. |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman signals for molecules near nanostructured metal surfaces. | Potential for very high sensitivity and rapid, direct analysis. | Sensitivity and accuracy are currently lower than established methods for domoic acids. mdpi.com |

Future Research Directions and Unanswered Questions in Isodomoic Acid F Studies

Definitive Elucidation of Complete Isomer-Specific Biosynthetic Pathways and Enzymes

A significant gap in our knowledge is the definitive pathway—or lack thereof—for the biological synthesis of Isodomoic acid F. Current evidence strongly suggests that this compound, along with isomers D and E, are not primary products of diatom biosynthesis but are rather formed through the photoisomerization of domoic acid upon exposure to UV light. mdpi.comresearchgate.net Laboratory studies have demonstrated that exposure of aqueous solutions of domoic acid to ultraviolet light leads to the formation of these geometric isomers. researchgate.net

The biosynthetic pathway for domoic acid itself is an area of active research. It is understood to originate from the condensation of L-glutamic acid and geranyl pyrophosphate. vulcanchem.commdpi.com In the diatom Pseudo-nitzschia multiseries, a proposed biosynthetic pathway leads to the formation of isodomoic acid A, which is then thought to be converted to domoic acid by a yet-to-be-identified isomerase. mdpi.com In the red alga Chondria armata, a slightly different model suggests a pathway via isodomoic acid B. nih.govamazonaws.com

Future Research Directions:

Isomerase Specificity: A crucial unanswered question is the substrate specificity of the putative isomerase that converts isodomoic acid A or B into domoic acid. Future research should focus on isolating and characterizing this enzyme to determine if it can act on domoic acid to produce this compound or other isomers under specific cellular conditions.

Enzymatic Degradation and Transformation: Investigating whether enzymes within shellfish or other marine organisms can catalyze the isomerization of domoic acid into this compound, independent of photolysis, is another important avenue. While photolysis is the accepted primary mechanism, the potential for enzymatic conversion has not been exhaustively ruled out.

Precursor Bioavailability: Research into the factors that control the production of the direct precursors to domoic acid could indirectly inform the potential for alternative biosynthetic routes that might favor the formation of different isomers.

High-Resolution Structural Biology of this compound-Receptor Complexes

The neurotoxicity of domoic acid and its isomers is mediated through their interaction with ionotropic glutamate (B1630785) receptors (iGluRs), particularly the kainate (KA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govwikipedia.org While high-resolution crystal structures of domoic acid bound to the ligand-binding domain of kainate receptors like GluR6 (GluK2) exist, providing detailed insights into its binding mode, no such high-resolution structural data is available for this compound. acs.orgnih.gov

Radioligand displacement studies have shown that this compound has a discernible affinity for both KA and AMPA receptors, and its seizurogenic potency appears to correlate with these affinities. nih.gov Molecular modeling studies have been employed to understand the structure-activity relationships of various isodomoic acid isomers, including this compound. nih.govresearchgate.net These computational models suggest that the (E,Z) configuration of this compound allows for a binding conformation that is more potent than isomers with a (Z,Z) or (E,E) configuration, such as Isodomoic acid D and E, respectively. researchgate.netresearchgate.net

Future Research Directions:

X-ray Crystallography and Cryo-EM: The most critical need in this area is the determination of high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound in complex with the ligand-binding domains of various kainate and AMPA receptor subtypes. This would provide definitive evidence of its binding orientation and the specific molecular interactions that govern its potency.

Comparative Structural Analysis: High-resolution structural data would allow for a detailed comparison with the known structures of domoic acid-receptor complexes. This would elucidate how the different stereochemistry of the side chain of this compound alters its interaction with key amino acid residues in the binding pocket.

Advanced Molecular Dynamics Simulations: While initial modeling has been informative, more advanced and longer-duration molecular dynamics simulations, informed by empirical data, could provide a more dynamic picture of the binding and unbinding kinetics of this compound and how this influences receptor activation and desensitization.

Development of Novel Analytical Platforms for Comprehensive Isomer Profiling in Complex Matrices

The co-occurrence of multiple domoic acid isomers in contaminated shellfish and other marine samples presents a significant analytical challenge. rivm.nl The development of robust and sensitive analytical methods is crucial for both regulatory monitoring and research purposes. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a standard method for domoic acid analysis, taking advantage of its strong absorbance at 242 nm. ista.ac.at However, for comprehensive isomer profiling, more advanced techniques are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the detection and quantification of domoic acid and its isomers due to its high sensitivity and selectivity. violapharm.comnih.govmdpi.com Capillary electrophoresis (CE) has also shown promise, with the addition of cyclodextrins to the buffer system allowing for superior separation of several isomers compared to traditional LC. acs.org More recently, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has been employed to achieve even better separation and sensitivity for isomers in complex food matrices. wikipedia.orgbiorxiv.org

Future Research Directions:

Q & A

Q. What analytical methods are recommended for detecting and quantifying isodomoic acid F in complex biological matrices?

this compound can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), optimized for low detection limits (e.g., 0.1–1 ng/mL in plasma/urine). Method validation should include recovery rates, matrix effects, and cross-validation with standards. For isomer differentiation, collision-induced dissociation (CID) spectra and retention time alignment with certified reference materials are critical .

Q. How do environmental factors like salinity influence the production of this compound in diatoms?

Experimental designs should expose toxin-producing diatoms (e.g., Pseudo-nitzschia spp.) to controlled salinity gradients (e.g., 20–40 psu) under standardized light/temperature conditions. Toxin quantification via LC-MS and correlation with growth rates (cell counts, chlorophyll-a) can reveal salinity-dependent biosynthesis patterns. Parallel studies on isodomoic acid C suggest salinity stress modulates toxin profiles, a framework applicable to this compound .

Q. What are the primary mechanisms of this compound toxicity in vertebrate models?

In vivo studies in mice demonstrate dose-dependent seizurogenic activity via glutamate receptor agonism (kainate/AMPA receptors). Methodologies include intracerebroventricular toxin administration, electroencephalography (EEG) for seizure monitoring, and histopathology to assess hippocampal neurodegeneration. Comparative studies with domoic acid and other isomers (e.g., isodomoic acids A–E) highlight structural-activity relationships .

Advanced Research Questions

Q. What synthetic strategies address the stereochemical complexity of this compound?

Total synthesis requires stereocontrolled assembly of the pyrrolidine core and conjugated diene system. Key steps include:

- Palladium-catalyzed cross-coupling for C–C bond formation (e.g., Suzuki-Miyaura reactions).

- Chiral auxiliaries or asymmetric catalysis to install stereocenters (e.g., 5′(R) configuration).

- Protecting group strategies (e.g., triisopropylsilyl ethers) to prevent undesired side reactions during oxidation or iodination .

Q. How can researchers resolve contradictions in reported toxicity data between this compound and its isomers?

Discrepancies may arise from differences in isomer purity, administration routes, or model systems. Mitigation strategies include:

Q. What sublethal effects does this compound exert on marine invertebrates, and how can these be experimentally measured?

Sublethal endpoints include altered filtration rates in bivalves (e.g., Mytilus edulis) or impaired locomotion in zooplankton. Methodologies involve:

Q. How do advanced spectroscopic techniques differentiate this compound from its geometric isomers?

Nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry via coupling constants (e.g., JHH for double-bond geometry). Circular dichroism (CD) spectra distinguish enantiomers, while high-resolution mass spectrometry (HRMS) confirms molecular formulas. For complex mixtures, 2D NMR (e.g., COSY, NOESY) is indispensable .

Methodological Resources

- Toxin Purification : Ion-exchange chromatography for isolating this compound from algal extracts .

- In Vivo Models : Murine seizure induction protocols with pharmacological preconditioning to assess neurotoxicity thresholds .

- Biosynthetic Studies : Heterologous expression of diatom genes in bacterial systems to trace toxin pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.